1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
Overview
Description
1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one is a chemical compound with the molecular formula C10H14N4O and a molecular weight of 206.24 g/mol . It is a member of the triazolopyrimidine family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions . The reaction typically involves the use of reagents such as hydrazine derivatives and carbonyl compounds, followed by cyclization to form the triazolopyrimidine ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one can be compared with other similar compounds, such as:
1-{5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one: This compound has a similar structure but with different methyl group positions, leading to variations in its chemical and biological properties.
Other triazolopyrimidine derivatives: These compounds share the triazolopyrimidine core structure but differ in their substituents, resulting in diverse properties and applications.
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(4,5,7-trimethyl-7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-6-9(8(3)15)7(2)14-10(13(6)4)11-5-12-14/h5,7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQXONMXSBOGSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(N(C2=NC=NN12)C)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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